molecular formula C19H19N3O2S B2515939 N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034541-70-1

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2515939
CAS RN: 2034541-70-1
M. Wt: 353.44
InChI Key: DJZOOQLZDOEZFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various benzamide derivatives and their complexes has been a subject of research due to their potential biological activities. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives involves the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot process, followed by oxidation with copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Similarly, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was achieved through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . These synthetic routes are crucial for the development of compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques such as IR, (1)H NMR, and (13)C NMR. X-ray single-crystal diffraction is used to determine the positions of atoms, bond lengths, bond angles, and dihedral angles, providing detailed insights into the molecular geometry . The planar geometry around the central copper(II) ion in the synthesized complexes is a result of the coordination of two large monodentate ligands and two chloride anions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include cyclization, oxidation, and coordination to metal ions. For example, the oxidation step during the synthesis of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives involves the removal of two hydrogen atoms and cyclization . The coordination of these derivatives to copper(II) ions results in the formation of stable complexes with significant cytotoxicity against certain cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structural features and have implications for their biological activities. For instance, the cytotoxicity of the synthesized benzamide derivatives and their copper(II) complexes against various human cancer cell lines is evaluated using in vitro analysis, with some compounds showing significant cytotoxicity . The antiallergic activity of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides and related compounds is assessed using the rat passive cutaneous anaphylaxis (PCA) assay, revealing the influence of substituents on the benzene and pyridine rings on activity . Additionally, the antibacterial, antifungal, and anticancer activities of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide have been screened, demonstrating the compound's potential as a therapeutic agent .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, flammability, and reactivity. Proper handling would likely involve avoiding dust formation, avoiding breathing in the compound, and using personal protective equipment .

properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-19(14-3-4-16-17(10-14)25-12-21-16)22-18(13-5-8-24-9-6-13)15-2-1-7-20-11-15/h1-4,7,10-13,18H,5-6,8-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZOOQLZDOEZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide

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